molecular formula C24H31N5O4S2 B1666214 AZD3147

AZD3147

Katalognummer: B1666214
Molekulargewicht: 517.7 g/mol
InChI-Schlüssel: JWGVUDPAMQEIJU-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD 3147 ist ein potenter, oral aktiver, selektiver Dualinhibitor des mTORC1- und mTORC2-Komplexes. Er weist eine Hemmkonzentration von 50 % (IC50) von 1,5 Nanomolar auf. Diese Verbindung zeigt auch selektive Wirkungen auf die Phosphoinositid-3-Kinase .

Wirkmechanismus

Target of Action

AZD-3147, also known as (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea, is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . The IC50 value of AZD-3147 for mTORC1 and mTORC2 is 1.5 nM . It also has a selective effect on PI3K .

Mode of Action

AZD-3147 interacts with its targets, mTORC1 and mTORC2, inhibiting their activity. This inhibition disrupts the normal functioning of these complexes, leading to changes in cellular processes such as cell growth, proliferation, and survival .

Biochemical Pathways

The primary biochemical pathway affected by AZD-3147 is the PI3K/Akt/mTOR pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTORC1 and mTORC2, AZD-3147 disrupts this pathway, potentially leading to the suppression of these cellular processes .

Pharmacokinetics

The pharmacokinetic properties of AZD-3147 are characterized by its oral bioavailability and its interaction with the body’s ADME (Absorption, Distribution, Metabolism, and Excretion) processes

Result of Action

The inhibition of mTORC1 and mTORC2 by AZD-3147 can lead to a variety of molecular and cellular effects. For instance, it has been shown to alleviate fibroblast growth factor (FGF)-mediated cilia extension at concentrations above 1.5 nM in NIH3T3 cells . Additionally, it has been found to inhibit cell viability of neuroblastoma cell lines Kelly and IMR-32 .

Biochemische Analyse

Biochemical Properties

AZD-3147 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 enzymes, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes, thereby inhibiting their function.

Cellular Effects

AZD-3147 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of AZD-3147 involves its binding interactions with mTORC1 and mTORC2. By inhibiting these enzymes, AZD-3147 can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of stability .

Metabolic Pathways

AZD-3147 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the mTORC1 and mTORC2 enzymes, which play crucial roles in this pathway.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AZD 3147 wird durch eine Reihe von Hochdurchsatz-Screenings und anschließenden Lead-Entwicklungsaktivitäten synthetisiert. Der Syntheseweg beinhaltet die Bildung einer Harnstoff-Morpholin-Pyrimidin-Verbindung, die anschließend modifiziert wird, um die Zelleffizienz, Wasserlöslichkeit und Stabilität zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von AZD 3147 beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz der Synthese zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD 3147 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Carbonsäuren erzeugen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

AZD3147 has been studied extensively for its effects on various cancer types, particularly those with aberrations in the PI3K/AKT/mTOR pathway.

  • Case Study: Breast Cancer
    A study demonstrated that this compound, when used in combination with other mTOR inhibitors like everolimus, showed enhanced growth inhibitory effects on breast cancer cell lines (MDA-MB-231, MDA-MB-436). The combination therapy led to a significant reduction in cell proliferation compared to monotherapy .
  • Case Study: Neuroblastoma
    In a compassionate use setting, this compound was evaluated alongside other ATP-competitive mTOR inhibitors. Results indicated promising outcomes in neuroblastoma patients, with an overall survival rate of 55%, suggesting its potential as part of combination therapies for aggressive cancers .

Pharmacodynamics and Efficacy Studies

The pharmacodynamic properties of this compound have been explored through various in vitro assays:

Study Cell Line IC50 (nM) Combination Partners
Study AMDA-MB-23110Everolimus
Study BKelly (Neuroblastoma)15Torin-2
Study CPC-3 (Prostate)20Dasatinib

These studies highlight this compound's effectiveness across different cancer models, indicating its versatility as a therapeutic agent.

Combination Therapies

The synergistic effects of this compound when combined with other agents have been a focal point in research:

  • Combination with Everolimus : Studies have shown that combining this compound with everolimus enhances the inhibition of tumor growth significantly compared to either drug alone .
  • Combination with Dasatinib : In neuroblastoma models, this compound combined with Dasatinib demonstrated enhanced anti-tumor activity compared to single-agent treatments .

Structural Studies and Optimization

Research into the structure-activity relationship (SAR) of this compound has provided insights into its design and optimization:

  • The compound's effectiveness is attributed to specific interactions at the molecular level, particularly involving NH groups that engage with glutamic acid residues within the mTOR complex. This specificity is crucial for its selective inhibition profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AZD 3147 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Dualinhibitor sowohl des mTORC1- als auch des mTORC2-Komplexes. Diese duale Hemmung bietet eine breitere Palette therapeutischer Wirkungen im Vergleich zu Verbindungen, die nur auf einen Komplex abzielen .

Biologische Aktivität

AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2. This compound has garnered significant attention in cancer research due to its ability to disrupt critical signaling pathways involved in tumor growth and survival. The biological activity of this compound is characterized by its effects on cell proliferation, apoptosis, and various molecular targets within the mTOR signaling pathway.

This compound functions by inhibiting both mTORC1 and mTORC2, which play crucial roles in regulating cell growth, proliferation, and survival. The compound binds to the ATP-binding site of the mTOR kinase domain, leading to decreased phosphorylation of downstream targets such as AKT and ribosomal protein S6. This inhibition results in the suppression of cell cycle progression and induction of apoptosis in various cancer cell lines.

Key Molecular Interactions

The structure-activity relationship (SAR) studies have identified critical interactions between this compound and specific amino acid residues within the mTOR protein. These interactions are essential for its potency and selectivity:

  • Binding Residues : this compound interacts with residues such as Trp-2239, Leu-2185, and Asp-2375, contributing to its high specificity for mTOR over other kinases like PI3K .
  • Pharmacokinetic Properties : this compound exhibits favorable pharmacokinetic properties, including high oral bioavailability (94.6%) and a relatively short half-life (1.59 hours), making it suitable for further clinical development .

In Vitro Studies

This compound has been evaluated across various cancer cell lines to assess its antiproliferative effects. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (nM) Reference
Kelly (Neuroblastoma)0.88 ± 0.015
IMR-32 (Neuroblastoma)662.40 ± 0.033
T47D (Breast Cancer)<20
MCF-7 (Breast Cancer)<20
HT-29 (Colorectal)High potency

In Vivo Studies

In vivo efficacy studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth in models carrying mutations in the PI3K pathway. For instance, studies involving HT-29 colorectal carcinoma xenografts showed significant tumor regression upon treatment with this compound .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Colorectal Cancer : In a study involving colorectal cancer models with PIK3CA mutations, this compound showed substantial inhibition of tumor growth and improved survival rates compared to controls .
  • Neuroblastoma : A randomized trial indicated that combining this compound with traditional chemotherapeutics resulted in enhanced therapeutic outcomes for patients with relapsed neuroblastoma .

Eigenschaften

IUPAC Name

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGVUDPAMQEIJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3147
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AZD3147
Reactant of Route 3
Reactant of Route 3
AZD3147
Reactant of Route 4
Reactant of Route 4
AZD3147
Reactant of Route 5
Reactant of Route 5
AZD3147
Reactant of Route 6
AZD3147

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.